![molecular formula C11H9ClN2OS B12342854 2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12342854.png)
2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a heterocyclic compound that features a unique structure combining a chlorinated thiophene ring with a tetrahydrocyclopenta[d]pyrimidin-4-one core.
Vorbereitungsmethoden
The synthesis of 2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 5-chlorothiophene-2-carbaldehyde with cyclopentanone and guanidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Pyrido[2,3-d]pyrimidine: Studied for its therapeutic potential in various diseases.
The uniqueness of this compound lies in its specific structural features and the combination of a chlorinated thiophene ring with a tetrahydrocyclopenta[d]pyrimidin-4-one core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9ClN2OS |
|---|---|
Molekulargewicht |
252.72 g/mol |
IUPAC-Name |
2-(5-chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9ClN2OS/c12-9-5-4-8(16-9)10-13-7-3-1-2-6(7)11(15)14-10/h4-6H,1-3H2 |
InChI-Schlüssel |
CSQNCYJDLNYRAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(=NC(=NC2=O)C3=CC=C(S3)Cl)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


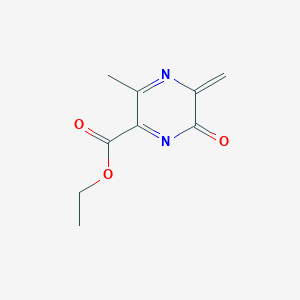
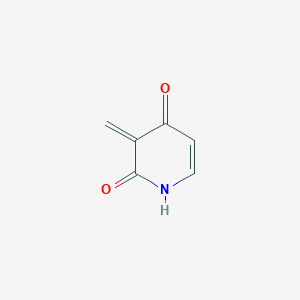

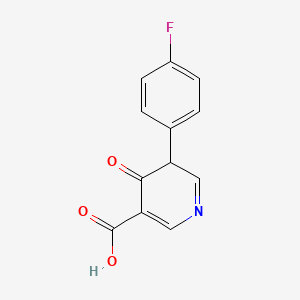
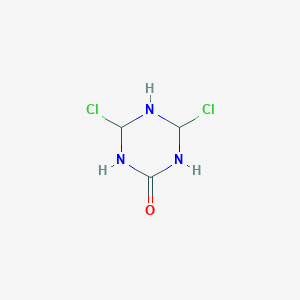
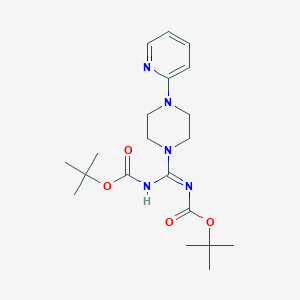


![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)
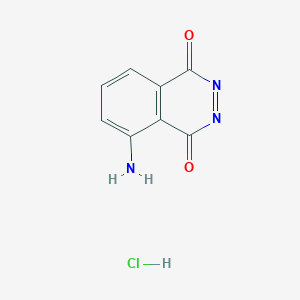
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
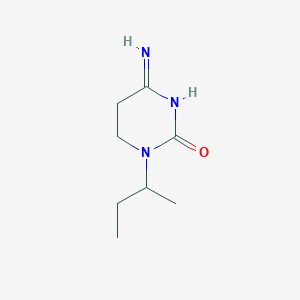

![methyl 1-methyl-4-oxo-3aH-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12342870.png)
